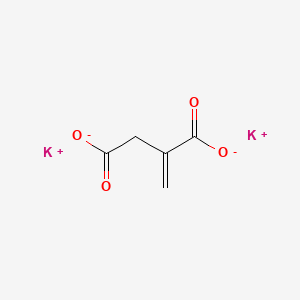![molecular formula C7H3ClF3N3 B8689969 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B8689969.png)
2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its unique structural characteristics and broad spectrum of bioactivities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine typically involves the use of 2-chloro-3-nitropyridine as a starting material. The process includes a nucleophilic substitution reaction where the halogen in the pyridine ring is activated by the nitro group. This is followed by the reduction of the nitro group to form 2,3-diaminopyridine. The final step involves cyclization to form the imidazo[4,5-b]pyridine scaffold .
Industrial Production Methods: Industrial production methods often utilize environmentally benign solvents and catalysts to enhance the efficiency and sustainability of the synthesis process. For example, the use of H2O-IPA as a green solvent has been demonstrated to be effective in the tandem sequence of reactions required to produce functionalized imidazo[4,5-b]pyridines .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Commonly involves the substitution of the chlorine atom with different nucleophiles.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Cyclization: Formation of the imidazo[4,5-b]pyridine ring system.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines are used under mild conditions.
Reduction: Hydrogen in the presence of palladium on carbon, Raney nickel, or sodium borohydride.
Cyclization: Carboxylic acid derivatives or anhydrides are used as sources of the one-carbon fragment.
Major Products: The major products formed from these reactions include various functionalized imidazo[4,5-b]pyridine derivatives, which can be further modified for specific applications .
Aplicaciones Científicas De Investigación
2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it can inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens .
Comparación Con Compuestos Similares
Imidazo[4,5-c]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomeric form with different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in drugs like ambien and miroprofen.
Uniqueness: 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C7H3ClF3N3 |
|---|---|
Peso molecular |
221.57 g/mol |
Nombre IUPAC |
2-chloro-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-13-4-1-3(7(9,10)11)2-12-5(4)14-6/h1-2H,(H,12,13,14) |
Clave InChI |
RAKSJQSECOCJCX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1NC(=N2)Cl)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S)-N-[3-(3-Fluoro-4-iodophenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide](/img/structure/B8689964.png)




